molecular formula C10H15ClN2 B13324756 4-Chloro-n1-isobutylbenzene-1,2-diamine

4-Chloro-n1-isobutylbenzene-1,2-diamine

Cat. No.: B13324756
M. Wt: 198.69 g/mol
InChI Key: OUOMOZVTVHDHHQ-UHFFFAOYSA-N
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Description

4-Chloro-N1-isobutylbenzene-1,2-diamine is a substituted aromatic diamine featuring a chlorine atom at the para position and an isobutyl group attached to one of the amine groups (N1) on the benzene ring. This compound serves as a critical intermediate in pharmaceutical research, particularly in the development of bioactive molecules and drug candidates, owing to its dual amine functionality and electron-withdrawing chlorine substituent, which enhance reactivity in heterocyclic ring-forming reactions .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

4-chloro-1-N-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6,12H2,1-2H3

InChI Key

OUOMOZVTVHDHHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-n1-isobutylbenzene-1,2-diamine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloronitrobenzene with isobutylamine, followed by reduction of the nitro group to an amine group. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

4-Chloro-n1-isobutylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Chloro-n1-isobutylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react further to yield various substituted benzene derivatives. The specific molecular targets and pathways involved depend on the context of its use in biological or chemical systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents CAS Number Key Properties/Applications
4-Chloro-N1-isobutylbenzene-1,2-diamine Cl (C4), isobutyl (N1) Not Provided Pharmaceutical intermediate
4-Chloro-N1-methylbenzene-1,2-diamine Cl (C4), methyl (N1) 59681-66-2 High-purity reagent for drug synthesis
5-Chloro-N1-phenylbenzene-1,2-diamine Cl (C5), phenyl (N1) 68406-47-3 Potential sulfoxide oxidation studies
4-Nitrobenzene-1,2-diamine NO₂ (C4) Not Provided Moderate yields in indoloquinoxaline synthesis
4,5-Dichlorobenzene-1,2-diamine Cl (C4, C5) Not Provided High reactivity in cyclization reactions

Key Observations :

  • Substituent Position: The position of the chlorine atom (C4 vs. C5) significantly impacts reactivity. For instance, 4-chlorobenzene-1,2-diamine reacts efficiently with isatin derivatives to form indoloquinoxalines (good yields), whereas nitro-substituted analogs (e.g., 4-nitrobenzene-1,2-diamine) show reduced yields due to steric and electronic effects .
  • N1 Substituent Effects : Replacing the methyl group in 4-Chloro-N1-methylbenzene-1,2-diamine with bulkier substituents like isobutyl or phenyl alters solubility and steric hindrance. The isobutyl group may enhance lipophilicity, making the compound more suitable for membrane-permeable drug candidates .

Physical and Chemical Properties

  • Electronic Effects : The chlorine atom’s electron-withdrawing nature increases the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution. This contrasts with methyl or nitro groups, which exert opposing electronic effects (electron-donating vs. withdrawing) .
  • Solubility : The isobutyl group in this compound likely enhances organic phase solubility compared to smaller substituents (e.g., methyl) or polar groups (e.g., nitro) .

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